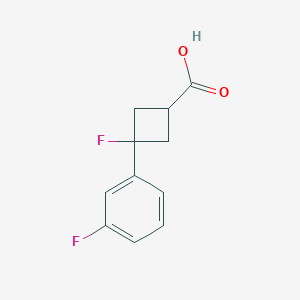
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₀F₂O₂ and a molecular weight of 212.2 g/mol. This compound is characterized by the presence of a cyclobutane ring substituted with fluorine atoms and a carboxylic acid group.
Vorbereitungsmethoden
The synthesis of 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving appropriate precursors.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using automated and scalable processes .
Analyse Chemischer Reaktionen
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, often using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Structural Analysis: X-ray diffraction studies have been used to determine the molecular conformation and spatial arrangement of this compound, providing insights into its chemical behavior.
Radiopharmaceutical Development: Fluorine-18 labeled derivatives of this compound have been synthesized for use in positron emission tomography (PET) imaging, aiding in tumor delineation and cancer diagnosis.
Chemical Synthesis:
Cancer Treatment:
Diagnostic Imaging: This compound has applications in PET imaging, particularly in the diagnosis of prostate cancer.
Wirkmechanismus
The mechanism of action of 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, fluorine-18 labeled derivatives used in PET imaging bind to specific receptors or enzymes, allowing for the visualization of biological processes in vivo. The exact molecular targets and pathways depend on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
- cis-2-phenylcyclobutanecarboxylic acid
- cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid
- 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC)
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
IUPAC Name |
3-fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-9-3-1-2-8(4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFWWHBANNSXPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2576796.png)
![2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide](/img/structure/B2576798.png)

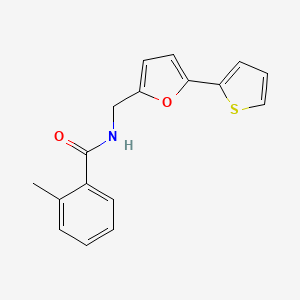
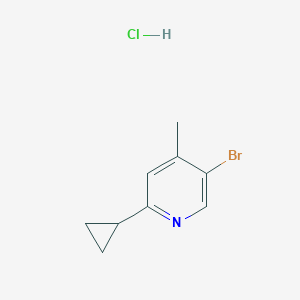
![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate](/img/structure/B2576807.png)
![methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate](/img/structure/B2576808.png)
![1-[(1S)-1-azidoethyl]-2-bromobenzene](/img/structure/B2576810.png)
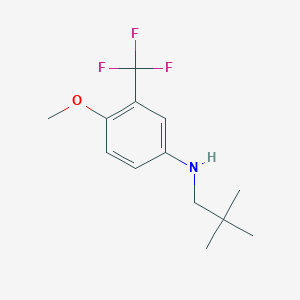
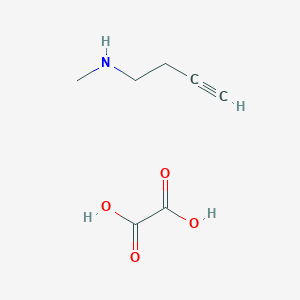
![2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2576814.png)
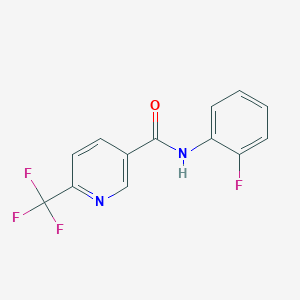
![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole](/img/structure/B2576817.png)

